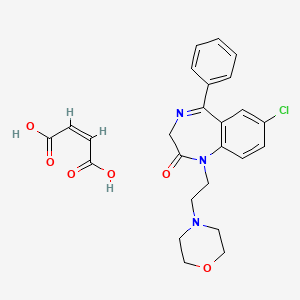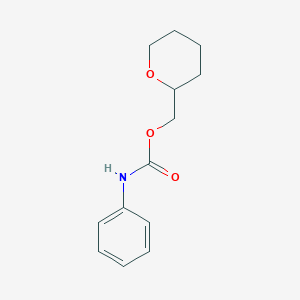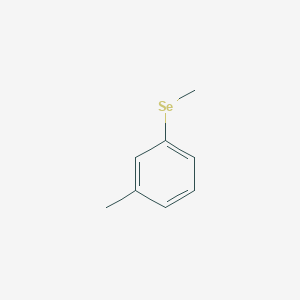
1-Methyl-3-(methylselanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(methylselanyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring undergoes substitution with a methylselanyl group in the presence of a suitable electrophile and catalyst. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(methylselanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylselanyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to 1-Methyl-3-methylbenzene.
Substitution: Introduction of various functional groups, such as nitro or halogen groups, onto the benzene ring.
Scientific Research Applications
1-Methyl-3-(methylselanyl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(methylselanyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The methylselanyl group can influence the reactivity and selectivity of these reactions by donating or withdrawing electrons from the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(methylthio)benzene: Similar structure with a methylthio group instead of a methylselanyl group.
1-Methyl-3-(methylsulfonyl)benzene: Contains a methylsulfonyl group.
1-Methyl-3-(methylamino)benzene: Features a methylamino group.
Uniqueness
1-Methyl-3-(methylselanyl)benzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
1528-87-6 |
|---|---|
Molecular Formula |
C8H10Se |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
1-methyl-3-methylselanylbenzene |
InChI |
InChI=1S/C8H10Se/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 |
InChI Key |
BUQOTUFTHQJTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



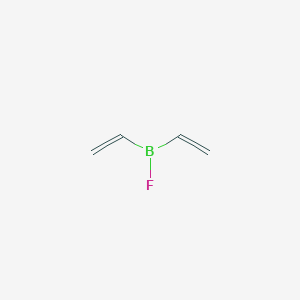
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
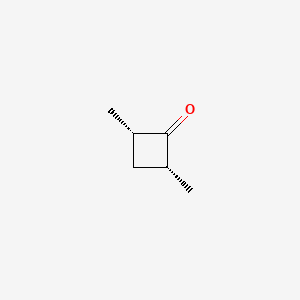
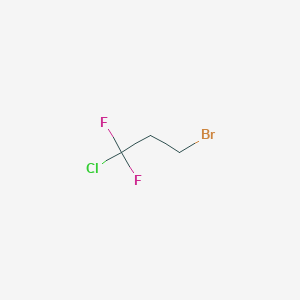
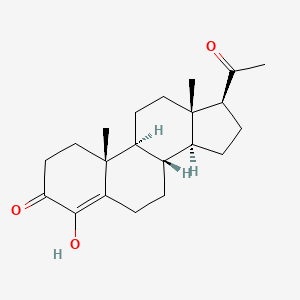
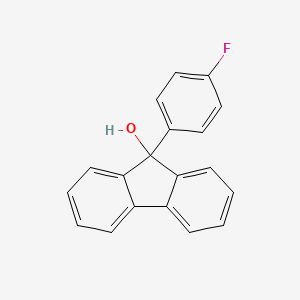
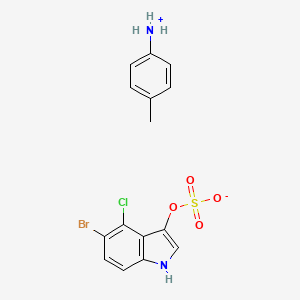
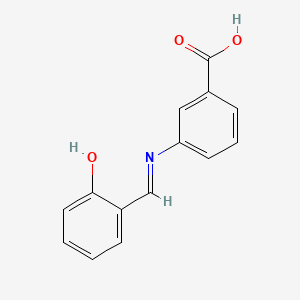
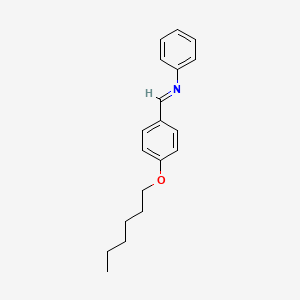
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)
